4,4,4-Trifluorobutanamide
Description
4,4,4-Trifluorobutanamide is a fluorinated organic compound characterized by a butanamide backbone substituted with three fluorine atoms at the terminal carbon. These analogs share the trifluoromethyl (-CF₃) group, which confers unique physicochemical properties, including enhanced metabolic stability and lipophilicity, making them valuable in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
4,4,4-trifluorobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO/c5-4(6,7)2-1-3(8)9/h1-2H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIHBAAFBONJDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361539 | |
| Record name | 4,4,4-trifluorobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
461-34-7 | |
| Record name | 4,4,4-trifluorobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,4-Trifluorobutanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluorobutanamide typically involves the reaction of 4,4,4-trifluorobutanoic acid with ammonia or an amine. One common method includes the use of trifluoroacetic anhydride and ammonia under controlled conditions to yield the desired amide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 4,4,4-Trifluorobutanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 4,4,4-trifluorobutanoic acid.
Reduction: Reduction reactions can convert it to 4,4,4-trifluorobutanol.
Substitution: Nucleophilic substitution reactions can replace the amide group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents facilitate substitution reactions.
Major Products:
Oxidation: 4,4,4-Trifluorobutanoic acid.
Reduction: 4,4,4-Trifluorobutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4,4-Trifluorobutanamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its unique fluorinated structure.
Medicine: Research into its potential as a pharmaceutical intermediate for the development of drugs with improved bioavailability and metabolic stability.
Mechanism of Action
The mechanism by which 4,4,4-Trifluorobutanamide exerts its effects is primarily through its interaction with biological molecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It can inhibit enzymes by binding to their active sites or alter protein function by modifying their structure .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Differences
The trifluoromethyl group is a common feature among these compounds, but variations in functional groups lead to distinct properties:
Physicochemical Properties
- Solubility : Amines (e.g., 4,4,4-trifluorobutan-1-amine hydrochloride) are typically water-soluble due to ionic character, whereas esters and amides require organic solvents .
- Stability: The trifluoromethyl group enhances thermal and oxidative stability. For instance, fluorinated β-diketones exist predominantly in the enol form in solution, stabilizing conjugation .
Research Findings and Industrial Relevance
- Biocatalysis: Ethyl 4,4,4-trifluoroacetoacetate is reduced by S. uvarum SW-58 to produce (R)-4,4,4-trifluoro-3-hydroxybutanoate, a key chiral building block. Optimized conditions achieve 77% molar conversion and 15.7 g/L product concentration .
- Market Trends : The global market for ethyl 4,4,4-trifluoroacetoacetate is growing, driven by demand for fluorinated pharmaceuticals. Major suppliers like Lonza and Jinan Rufo Chemical report production capacities exceeding 100 tons annually .
Biological Activity
4,4,4-Trifluorobutanamide is a fluorinated amide that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of trifluoromethyl groups can significantly influence the pharmacological properties of compounds, making them valuable in drug design and development.
The chemical structure of this compound can be represented as follows:
This compound exhibits a trifluoromethyl group that enhances lipophilicity and metabolic stability. Its synthesis typically involves the reaction of 4,4,4-trifluorobutanoic acid with an appropriate amine under controlled conditions.
Biological Activity Overview
Research indicates that this compound and its derivatives exhibit a range of biological activities. The following sections summarize key findings regarding its pharmacological effects.
Antitumor Activity
Studies have shown that amides with trifluoromethyl substituents can possess significant antitumor properties. For instance, N-(2-chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide demonstrated notable cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways associated with cancer growth .
Anti-inflammatory Effects
In addition to antitumor activity, this compound has been reported to exhibit anti-inflammatory properties. This effect is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. In vitro studies have shown a reduction in the expression of COX-2 and TNF-alpha in treated cells .
Antioxidant Properties
The compound also displays antioxidant activity, which is crucial for protecting cells from oxidative stress. Research indicates that it can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes. This property may contribute to its protective effects against various oxidative stress-related diseases .
Case Studies
Several case studies highlight the application of this compound in therapeutic contexts:
- Case Study on Cancer Treatment : A study involving the administration of N-(2-chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide in xenograft models showed a significant reduction in tumor size compared to control groups. The compound was well-tolerated with minimal side effects observed .
- Inflammation Model : In a model of acute inflammation induced by carrageenan, treatment with this compound resulted in reduced paw edema and lower levels of inflammatory markers in serum analysis .
Data Table: Biological Activities Summary
| Activity | Effect | Mechanism |
|---|---|---|
| Antitumor | Significant cytotoxicity against cancer cells | Induction of apoptosis; inhibition of proliferation |
| Anti-inflammatory | Reduction in inflammation markers | Inhibition of COX-2 and TNF-alpha |
| Antioxidant | Scavenging free radicals | Enhancement of antioxidant enzyme activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
